molecular formula C17H10N4O4 B7683788 3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol

3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol

Cat. No.: B7683788
M. Wt: 334.28 g/mol
InChI Key: LRNVWLPQBXRXEK-UHFFFAOYSA-N
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Description

3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a complex heterocyclic compound that combines the structural features of quinoline and oxadiazole Quinoline is a nitrogen-containing aromatic compound known for its wide range of biological activities, while oxadiazole is a five-membered ring containing nitrogen and oxygen atoms

Properties

IUPAC Name

3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4O4/c22-16-13(9-10-4-1-2-7-14(10)18-16)15-19-17(25-20-15)11-5-3-6-12(8-11)21(23)24/h1-9H,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNVWLPQBXRXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol typically involves multiple steps, starting with the preparation of the quinoline and oxadiazole precursors. One common method involves the reaction of 2-hydroxyquinoline with 3-nitrobenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 with Pd/C, sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, sulfonating agents like sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Conversion of the nitro group to an amino group, resulting in 3-(5-(3-aminophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol.

    Substitution: Introduction of halogen, sulfonyl, or other functional groups at specific positions on the quinoline ring.

Scientific Research Applications

3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its ability to intercalate into DNA may contribute to its anticancer properties by disrupting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline: A simpler quinoline derivative with known antimicrobial and anticancer activities.

    4-Hydroxyquinoline: Another quinoline derivative with similar biological activities.

    3-(5-Phenyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol: A structurally similar compound with a phenyl group instead of a nitrophenyl group.

Uniqueness

3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is unique due to the presence of both the nitrophenyl and oxadiazole moieties, which confer distinct chemical and biological properties. The nitrophenyl group enhances its potential as an antimicrobial and anticancer agent, while the oxadiazole ring contributes to its stability and reactivity.

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